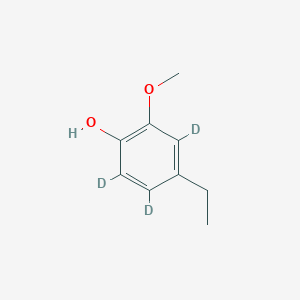
Cox-2/nlrp3-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cox-2/nlrp3-IN-1 is a compound that has garnered significant interest in the scientific community due to its dual inhibitory action on cyclooxygenase-2 (COX-2) and the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome. COX-2 is an enzyme responsible for the formation of pro-inflammatory prostaglandins, while NLRP3 is a key component of the inflammasome complex involved in the activation of inflammatory responses. The inhibition of both COX-2 and NLRP3 by this compound makes it a promising candidate for the treatment of various inflammatory diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/nlrp3-IN-1 typically involves multi-step organic synthesis. The initial steps often include the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. The final step usually involves the coupling of these intermediates under specific conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, industrial production often involves the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Cox-2/nlrp3-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.
科学研究应用
Cox-2/nlrp3-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of COX-2 and NLRP3 inhibition and to develop new anti-inflammatory agents.
Biology: It is used to investigate the role of COX-2 and NLRP3 in various biological processes, such as cell signaling, apoptosis, and immune responses.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
作用机制
Cox-2/nlrp3-IN-1 exerts its effects by inhibiting the activity of COX-2 and NLRP3. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins. NLRP3 is a component of the inflammasome complex that activates caspase-1, leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By inhibiting NLRP3, this compound prevents the activation of the inflammasome and the subsequent inflammatory response.
相似化合物的比较
Cox-2/nlrp3-IN-1 is unique in its dual inhibitory action on both COX-2 and NLRP3. Similar compounds include:
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
MCC950: A selective NLRP3 inhibitor used in research to study inflammasome-related diseases.
Aspirin: A non-selective COX inhibitor that also has anti-inflammatory and analgesic properties.
Compared to these compounds, this compound offers the advantage of targeting both COX-2 and NLRP3, potentially providing a more comprehensive approach to managing inflammation.
属性
分子式 |
C24H19Cl2N5OS |
|---|---|
分子量 |
496.4 g/mol |
IUPAC 名称 |
2,6-dichloro-N-[2-[[6-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl]phenyl]aniline |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-32-21-12-5-3-8-16(21)20-14-33-24-29-28-22(31(24)30-20)13-15-7-2-4-11-19(15)27-23-17(25)9-6-10-18(23)26/h2-12,27H,13-14H2,1H3 |
InChI 键 |
FVRCIDOILZVWPL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3SC2)CC4=CC=CC=C4NC5=C(C=CC=C5Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)




![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)

![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)

![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)


